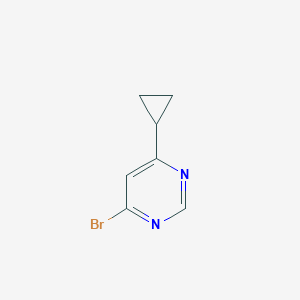

4-Bromo-6-cyclopropylpyrimidine

Description

Significance of Pyrimidine (B1678525) Derivatives in Contemporary Chemical Synthesis and Discovery

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms, is a fundamental structural unit in nature, most notably as a component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA. youtube.com This biological prevalence has long inspired chemists to explore pyrimidine derivatives for their therapeutic potential. youtube.comresearchgate.netnih.gov

In contemporary chemical synthesis, pyrimidine derivatives are recognized as "privileged scaffolds," meaning they can bind to multiple biological targets with high affinity. nih.goved.ac.uk This has led to their widespread use in the development of a diverse range of therapeutic agents, including anticancer, antiviral, antimicrobial, and anti-inflammatory drugs. researchgate.netnih.gov The ability to readily modify the pyrimidine ring at various positions allows for the fine-tuning of a molecule's biological activity and pharmacokinetic properties. Many FDA-approved drugs contain a pyrimidine core, highlighting its importance in medicinal chemistry. libretexts.org

Unique Contributions of the Cyclopropane (B1198618) Motif in Organic Molecules

The cyclopropane ring, a three-membered carbocycle, possesses unique structural and electronic properties due to its significant ring strain. nih.gov This strain results in bent carbon-carbon bonds with increased p-character, influencing the molecule's conformation, lipophilicity, and metabolic stability. In medicinal chemistry, the introduction of a cyclopropyl (B3062369) group can lead to enhanced potency, improved metabolic stability, and reduced off-target effects. mdpi.com It can act as a rigid scaffold to lock in a desired conformation for optimal binding to a biological target and can serve as a bioisostere for other chemical groups. mdpi.com

Overview of 4-Bromo-6-cyclopropylpyrimidine as a Versatile Synthetic Intermediate and Molecular Scaffold

This compound combines the desirable features of both the pyrimidine core and the cyclopropane motif. The bromine atom at the 4-position serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions to introduce diverse substituents. researchgate.netscienceopen.com The cyclopropyl group at the 6-position imparts the unique conformational and electronic properties associated with this strained ring system.

This strategic combination makes this compound a highly valuable building block for the synthesis of novel compounds, particularly in the realm of kinase inhibitors. nih.govwikipedia.org The pyrimidine core can act as a hinge-binding motif in the ATP-binding site of kinases, while the cyclopropyl group can probe deeper into the binding pocket, potentially leading to increased potency and selectivity. wikipedia.org The reactivity of the bromo-substituent allows for the systematic exploration of the chemical space around the core scaffold, facilitating the optimization of lead compounds in drug discovery programs.

Structure

3D Structure

Propriétés

IUPAC Name |

4-bromo-6-cyclopropylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2/c8-7-3-6(5-1-2-5)9-4-10-7/h3-5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXBWLSNKFROFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303262 | |

| Record name | 4-Bromo-6-cyclopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086382-13-9 | |

| Record name | 4-Bromo-6-cyclopropylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086382-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-6-cyclopropylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis of 4 Bromo 6 Cyclopropylpyrimidine

A plausible and efficient synthesis of 4-Bromo-6-cyclopropylpyrimidine can be envisioned through a multi-step sequence starting from readily available precursors. This proposed route involves the formation of the pyrimidine (B1678525) ring, followed by a bromination step.

A likely synthetic approach commences with the condensation of ethyl 3-cyclopropyl-3-oxopropanoate with urea (B33335) in the presence of a base to form 6-cyclopropylpyrimidin-4(3H)-one. Subsequent treatment of this pyrimidinone with a brominating agent, such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide (PBr₅) and phosphorus oxychloride (POCl₃), would yield the target compound, this compound.

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

| 1 | Ethyl 3-cyclopropyl-3-oxopropanoate | Urea, Base (e.g., Sodium Ethoxide), Ethanol, Reflux | 6-Cyclopropylpyrimidin-4(3H)-one |

| 2 | 6-Cyclopropylpyrimidin-4(3H)-one | Phosphorus Oxybromide (POBr₃) or PBr₅/POCl₃, Heat | This compound |

Reactivity Profiles and Mechanistic Elucidation of 4 Bromo 6 Cyclopropylpyrimidine Transformations

Investigation of Electrophilic and Nucleophilic Reactivity Sites in 4-Bromo-6-cyclopropylpyrimidine

The pyrimidine (B1678525) ring is an aromatic heterocycle containing two nitrogen atoms at positions 1 and 3. slideshare.net This structural feature makes the pyrimidine ring electron-deficient, which in turn influences its reactivity. Generally, pyrimidines undergo electrophilic substitution reactions preferentially at the C-5 position, while nucleophilic substitution is favored at the C-2, C-4, and C-6 positions. slideshare.net

In the case of this compound, the presence of a bromine atom at the C-4 position and a cyclopropyl (B3062369) group at the C-6 position further modifies the reactivity of the pyrimidine core. The bromine atom is an electron-withdrawing group, which further deactivates the ring towards electrophilic attack but activates it for nucleophilic substitution, particularly at the halogen-bearing carbon. The cyclopropyl group, while primarily considered an alkyl substituent, can exhibit some electron-donating character through its unique strained ring system, potentially influencing the reactivity of the adjacent C-5 and C-6 positions.

The primary sites for nucleophilic attack on this compound are the carbon atoms at positions 2, 4, and 6. The C-4 position, bearing the bromine atom, is particularly susceptible to nucleophilic aromatic substitution (SNAr) reactions. nih.gov This is a common reaction pathway for halopyrimidines, where the halogen acts as a good leaving group. nih.gov The nitrogen atoms in the pyrimidine ring help to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the SNAr reaction.

Electrophilic substitution on the pyrimidine ring is generally less favorable due to the electron-withdrawing nature of the two nitrogen atoms. researchgate.net However, when such reactions do occur, they typically take place at the C-5 position, which is the most electron-rich carbon in the ring. slideshare.netresearchgate.net The presence of activating groups, such as hydroxyl or amino groups, can enhance the rate of electrophilic substitution. researchgate.net In this compound, the cyclopropyl group might slightly activate the C-5 position towards electrophilic attack compared to an unsubstituted pyrimidine.

Kinetic and Thermodynamic Aspects of Reactions Involving this compound

The kinetics of reactions involving pyrimidine derivatives are influenced by factors such as the nature of the substituent, the attacking reagent, and the reaction conditions. For instance, in nucleophilic substitution reactions, the rate is dependent on the concentration of both the pyrimidine substrate and the nucleophile.

Thermodynamic considerations play a crucial role in determining the position of equilibrium and the final product distribution. The stability of intermediates and transition states often dictates the feasibility and outcome of a reaction. For example, in SNAr reactions, the stability of the Meisenheimer intermediate is a key factor. The electron-withdrawing groups on the pyrimidine ring stabilize this intermediate, thus favoring the reaction.

While specific kinetic and thermodynamic data for this compound are not extensively available in the public domain, general principles of pyrimidine chemistry can be applied. The rates of nucleophilic substitution at the C-4 position would be expected to follow second-order kinetics. The thermodynamic favorability of such reactions would depend on the relative bond strengths of the C-Br bond and the new bond being formed with the incoming nucleophile, as well as the stability of the leaving group.

Detailed Mechanistic Studies of Key Synthetic Transformations

Computational chemistry has become an indispensable tool for elucidating the mechanisms of complex organic reactions. researchgate.net Techniques such as Density Functional Theory (DFT) allow for the detailed investigation of reaction pathways, including the characterization of transition states and intermediates. researchgate.netnih.gov

Quantum chemical calculations, particularly using DFT methods like B3LYP, are employed to model the potential energy surface of a reaction. nih.govresearchgate.net This allows for the identification and characterization of stationary points, including reactants, products, intermediates, and transition states.

For a typical SNAr reaction of this compound with a nucleophile, computational studies would involve:

Geometry optimization of the reactants, the Meisenheimer intermediate, the transition state for its formation, the transition state for the departure of the bromide ion, and the final product.

Frequency calculations to confirm the nature of the stationary points (minima for reactants, products, and intermediates; first-order saddle point for transition states).

Calculation of activation energies (the energy difference between the reactants and the transition state) and reaction energies (the energy difference between the reactants and the products).

These calculations provide a quantitative understanding of the reaction mechanism and can help predict the feasibility and selectivity of a given transformation.

Frontier Molecular Orbital (FMO) theory provides a qualitative understanding of chemical reactivity by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. researchgate.net

For this compound, the LUMO would be of primary interest when considering reactions with nucleophiles. The distribution of the LUMO across the molecule indicates the most likely sites for nucleophilic attack. It is expected that the LUMO would have a significant coefficient on the C-4 carbon atom, making it the most electrophilic site for nucleophilic attack.

The HOMO, on the other hand, would be relevant for reactions with electrophiles. The location of the HOMO would indicate the most nucleophilic sites in the molecule. It is anticipated that the HOMO would have larger coefficients on the C-5 position and potentially on the nitrogen atoms.

Computational methods can be used to calculate and visualize the HOMO and LUMO of this compound, providing valuable insights into its reactivity. acs.org Several computationally derived parameters, such as the HOMO-LUMO energy gap (ΔE), electronegativity (χ), and electrophilicity index (ω), can be calculated to quantify the reactivity of the molecule. acs.org

Table 1: Calculated Quantum Chemical Parameters for a Hypothetical Pyrimidine Derivative

| Parameter | Value |

| EHOMO | -6.5 eV |

| ELUMO | -1.2 eV |

| Energy Gap (ΔE) | 5.3 eV |

| Electronegativity (χ) | 3.85 |

| Electrophilicity Index (ω) | 2.78 |

Note: The values in this table are hypothetical and serve as an example of the types of parameters that can be calculated. Actual values for this compound would require specific computational analysis.

While computational studies provide theoretical insights, experimental techniques are essential for validating proposed reaction mechanisms.

Common experimental methods for mechanistic investigation include:

Trapping of Intermediates: In some cases, reactive intermediates can be "trapped" by adding a specific reagent that reacts with the intermediate to form a stable, characterizable product.

Isotope Labeling Studies: Replacing an atom in the reactant with one of its isotopes (e.g., 13C for 12C, or 2H for 1H) and tracking its position in the product can provide detailed information about bond-making and bond-breaking processes.

Spectroscopic Analysis: Techniques like NMR, IR, and mass spectrometry are used to identify the structures of products and any stable intermediates, providing crucial evidence for a proposed reaction pathway.

By combining computational and experimental approaches, a comprehensive understanding of the reactivity and reaction mechanisms of this compound can be achieved.

Electronic Structure and Molecular Conformation Analysis of this compound

The spatial arrangement of atoms and the distribution of electrons are fundamental to a molecule's physical and chemical properties. Computational analysis provides a detailed picture of these characteristics for this compound.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the electronic properties of organic molecules. epstem.net For substituted pyrimidines, DFT methods like B3LYP with a suitable basis set (e.g., 6-31G(d,p)) are commonly used to predict their geometry and molecular orbital characteristics. epstem.net These calculations can elucidate the electronic effects of the bromo and cyclopropyl substituents on the pyrimidine ring.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. epstem.net The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability; a larger gap suggests higher stability. epstem.net For instance, studies on various substituted pyrimidines have shown how different functional groups can modulate these frontier orbital energies. epstem.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum mechanical calculations. These maps illustrate the charge distribution on the molecule's surface, with red areas indicating negative electrostatic potential (electron-rich regions) and blue areas representing positive potential (electron-poor regions). epstem.net For this compound, the nitrogen atoms of the pyrimidine ring are expected to be regions of negative potential, making them susceptible to electrophilic attack, while the hydrogen atoms and the area around the bromine atom might show positive potential. epstem.net

Table 1: Predicted Electronic Properties of a Generic Substituted Pyrimidine (Illustrative)

| Property | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: This table is illustrative and based on typical values for substituted pyrimidines found in computational studies. epstem.net Actual values for this compound would require specific calculations.

The three-dimensional structure of this compound is influenced by the rotational freedom of the cyclopropyl group relative to the pyrimidine ring. The cyclopropane (B1198618) ring itself is a rigid, strained structure due to its 60° C-C-C bond angles, a significant deviation from the ideal 109.5° for sp³ hybridized carbons. dalalinstitute.com This inherent strain influences the bonding and reactivity of the molecule. dalalinstitute.com

Conformational analysis of the entire molecule would involve calculating the potential energy surface as a function of the dihedral angle between the cyclopropyl and pyrimidine rings. This can identify the most stable conformation (the global minimum on the potential energy surface) and any other low-energy conformers. The "puckered" nature of other small rings like cyclobutane (B1203170) and cyclopentane, which they adopt to relieve torsional strain, is less of a factor for the rigid cyclopropane ring. libretexts.org However, the orientation of the cyclopropyl group can have steric and electronic consequences for the molecule's interactions.

Computational Prediction and Analysis of this compound Reactivity

Computational methods can predict the reactivity of this compound. The electronic parameters derived from quantum mechanical calculations, such as HOMO-LUMO energies and MEP maps, are direct indicators of reactivity. epstem.net For halogenated pyrimidines, the presence of the bromine atom introduces specific reactive sites. nih.gov

Global reactivity descriptors that can be calculated from the HOMO and LUMO energies include:

Ionization Potential (I): Approximated as -E(HOMO)

Electron Affinity (A): Approximated as -E(LUMO)

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electronegativity (χ): (I + A) / 2

Electrophilicity Index (ω): χ² / (2η)

These parameters provide a quantitative measure of the molecule's reactivity. For example, a lower chemical hardness indicates a more reactive species. acs.org Computational studies on pyrimidine derivatives have successfully used these descriptors to rationalize their observed chemical behavior. epstem.netacs.org The bromine atom, being a good leaving group, and the electron-withdrawing nature of the pyrimidine ring suggest that this molecule could be a valuable intermediate in nucleophilic substitution reactions.

Scaffold-Based Computational Approaches in Design of this compound Analogues

The this compound core can be considered a molecular scaffold for the design of new compounds with potential biological activity. Computational techniques are central to modern drug discovery and can be used to explore the chemical space around this scaffold. nih.gov

Cheminformatics provides a suite of tools for analyzing and comparing molecular structures. nih.gov By treating this compound as a scaffold, one can generate virtual libraries of analogues by introducing different substituents at various positions. Cheminformatics tools can then be used to analyze the diversity of these virtual libraries in terms of their physicochemical properties, structural features, and potential for biological activity. nih.gov

Scaffold analysis methods, such as the generation of scaffold trees or networks, can help to systematically explore the chemical space and identify novel core structures. github.com These tools can also be used to compare the this compound scaffold with other known bioactive scaffolds, potentially identifying new therapeutic applications. biorxiv.org

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and identify potential drug candidates. remedypublications.com For this compound and its analogues, molecular docking could be used to predict their binding affinity and mode of interaction with various protein targets. The pyrimidine core is a common motif in many biologically active compounds, including kinase inhibitors. nih.gov

A typical molecular docking workflow involves:

Preparation of the 3D structure of the target protein and the ligand.

Defining the binding site on the protein.

Using a scoring function to evaluate different binding poses of the ligand in the active site.

The results of a docking study are often presented as a binding energy or score, with lower values indicating a more favorable interaction. nih.gov

Table 2: Illustrative Molecular Docking Results for Pyrimidine-Based Inhibitors against a Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues |

| Analogue 1 | -8.5 | LYS78, GLU91, LEU132 |

| Analogue 2 | -7.9 | LYS78, ASP145 |

| Analogue 3 | -7.2 | GLU91, PHE146 |

Note: This table is for illustrative purposes and shows the type of data generated from molecular docking studies on pyrimidine derivatives. nih.gov

Following molecular docking, molecular dynamics (MD) simulations can provide a more detailed and dynamic picture of the protein-ligand interaction. nih.gov MD simulations model the movement of atoms over time, allowing for the assessment of the stability of the docked pose, the role of water molecules in the binding site, and the conformational changes that may occur upon ligand binding. nih.govnih.gov These simulations offer deeper insights into the mechanism of binding and can help in the rational design of more potent and selective analogues of this compound. rsc.org

Role in the Synthesis of Biologically Active Molecules

Approaches to the Formation of the this compound Core

The formation of the this compound core is not a trivial process and typically involves a sequence of reactions designed to install the desired functionalities at specific positions on the pyrimidine ring. The following sections outline the key steps and strategies employed in its synthesis.

Pyrimidine Ring Construction Methodologies

The construction of the pyrimidine ring is the foundational step in the synthesis of this compound. A common and industrially scalable approach begins with the synthesis of a 4,6-dihydroxypyrimidine (B14393) precursor. This is often achieved through the condensation of a malonic acid derivative with formamide.

Subsequently, the dihydroxypyrimidine is converted to a dihalopyrimidine, typically 4,6-dichloropyrimidine (B16783). This transformation is a crucial step as the chloro groups serve as versatile handles for subsequent functionalization. The chlorination is generally accomplished using a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a base like N,N-dimethylaniline or a hindered amine. google.com The reaction of 4,6-dihydroxypyrimidine with phosphorus oxychloride provides 4,6-dichloropyrimidine in high yield. google.comchemicalbook.com

Strategic Introduction of the Cyclopropyl Moiety

With the 4,6-dichloropyrimidine scaffold in hand, the next critical step is the introduction of the cyclopropyl group. The presence of two reactive chlorine atoms on the pyrimidine ring necessitates a regioselective approach to ensure the cyclopropyl group is introduced at the desired position.

One common strategy involves a nucleophilic substitution reaction where one of the chlorine atoms is selectively displaced by a cyclopropyl nucleophile. For instance, the reaction of 4,6-dichloropyrimidine with a cyclopropyl Grignard reagent or a cyclopropylboronic acid derivative under controlled conditions can lead to the formation of 4-chloro-6-cyclopropylpyrimidine. The reactivity of the two chlorine atoms can be influenced by the reaction conditions, allowing for a degree of selectivity.

Alternatively, the cyclopropyl moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as a Suzuki-Miyaura coupling, with cyclopropylboronic acid. This method offers high selectivity and functional group tolerance. The choice of catalyst, ligand, and base is critical in achieving high yields and selectivity for the mono-cyclopropylated product.

Regioselective Bromination Techniques for Pyrimidine Scaffolds

The final step in the synthesis of the core structure is the regioselective bromination of the 6-cyclopropylpyrimidine intermediate. The position of bromination is directed by the existing substituents on the pyrimidine ring. In the case of a 6-cyclopropyl-4-chloropyrimidine intermediate, the electronic properties of the ring and the directing effects of the cyclopropyl and chloro groups will determine the site of electrophilic attack.

Bromination is typically carried out using a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent. The reaction conditions, including temperature and the presence of a catalyst or radical initiator, are carefully controlled to achieve the desired regioselectivity. For pyrimidine systems, electrophilic aromatic substitution generally occurs at the 5-position, which is the most electron-rich position in the absence of strong directing groups. Therefore, it is anticipated that the bromination of 6-cyclopropyl-4-chloropyrimidine would yield 5-bromo-4-chloro-6-cyclopropylpyrimidine. However, to obtain the target this compound, a different synthetic intermediate would be required, likely involving the bromination of a 6-cyclopropyl-4-hydroxypyrimidine followed by conversion of the hydroxyl group to a bromine.

A more direct route would involve the bromination of 6-cyclopropylpyrimidine itself. The regioselectivity of this reaction would be crucial in determining the final product distribution. Studies on the bromination of substituted pyrimidines have shown that the outcome is highly dependent on the nature and position of the substituents. nih.govcornell.edu

Functionalization and Derivatization of this compound

The bromine atom at the 4-position of this compound is a key functional handle that allows for a wide range of subsequent derivatization reactions. These transformations are essential for the development of novel compounds with potential applications in various fields of chemistry.

Transition Metal-Catalyzed Coupling Reactions at the Bromine Position

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The bromine atom in this compound is an excellent substrate for such reactions.

Suzuki-Miyaura Cross-Coupling for this compound

The Suzuki-Miyaura cross-coupling reaction is one of the most widely used methods for forming carbon-carbon bonds. libretexts.org It involves the reaction of an organohalide with an organoboron compound, catalyzed by a palladium complex. libretexts.org this compound can be effectively coupled with a variety of aryl, heteroaryl, or vinyl boronic acids or their esters to generate a diverse library of 4-substituted-6-cyclopropylpyrimidines.

The success of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of palladium catalyst, ligand, base, and solvent.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Bromopyrimidines

| Catalyst (mol%) | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | 1,4-Dioxane | 70-80 | 60 | mdpi.com |

| Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | Toluene | 70-80 | 40 | mdpi.com |

| Pd(PPh₃)₄ (5) | PPh₃ | K₃PO₄ | Acetonitrile | 70-80 | 36 | mdpi.com |

| Pd(dppf)Cl₂ (6) | dppf | Cs₂CO₃ | Toluene/H₂O | 60 | up to 90 | nih.gov |

| Pd(OAc)₂ | P(t-Bu)₃ | K₃PO₄ | Dioxane/H₂O | 100 | Varies | fishersci.co.uk |

This table presents a summary of conditions reported for Suzuki-Miyaura reactions on various brominated pyrimidine and related heterocyclic systems, which can be considered as starting points for the optimization of reactions with this compound.

The choice of catalyst is crucial, with common options including Palladium(II) acetate (B1210297) (Pd(OAc)₂), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and various palladium complexes with specialized phosphine (B1218219) ligands. fishersci.co.uk The ligand plays a significant role in stabilizing the palladium catalyst and facilitating the catalytic cycle. A variety of phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf), have been successfully employed.

The base is required to activate the organoboron species. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). The solvent system is also a critical parameter, with common choices being mixtures of an organic solvent (e.g., toluene, dioxane, or tetrahydrofuran) and water. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the coupling partners.

Other Carbon-Carbon and Carbon-Heteroatom Bond Formations

The formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds are fundamental processes in the synthesis of complex molecules like this compound. nih.govresearchgate.net These reactions are crucial for introducing functional diversity and constructing the core molecular architecture. Transition metal-catalyzed cross-coupling reactions are a primary tool for this purpose. nih.govresearchgate.net

For instance, palladium-catalyzed reactions such as the Suzuki-Miyaura coupling are effective for creating C-C bonds by coupling aryl halides with boronic acids. organic-chemistry.orgbiosynth.com In a related context, the synthesis of 6-arylthienopyrimidin-4-amines from 6-bromo-4-chlorothienopyrimidine demonstrated that selective arylation at the C-6 position is achievable. researchgate.net The choice of palladium catalyst and ligands, such as Pd(PPh₃)₄ or combinations like Pd(OAc)₂/XPhos, can influence the selectivity and efficiency of the coupling reaction, a principle directly applicable to the synthesis of analogs of this compound. researchgate.net

Carbon-heteroatom bond formation, particularly for C-N and C-O bonds, often utilizes palladium-catalyzed cross-coupling, evolving from early methods to highly efficient modern protocols with specialized ligands. nih.gov These reactions typically involve the coupling of an aryl halide with a heteroatom-containing nucleophile, a key strategy for modifying the pyrimidine core. researchgate.net

Nucleophilic Substitution Reactions on the Pyrimidine Ring of this compound

The bromine atom on the pyrimidine ring of this compound is susceptible to nucleophilic substitution, a cornerstone reaction for derivatization. The pyrimidine ring's electron-deficient nature facilitates the displacement of the halide by a variety of nucleophiles.

Studies on analogous compounds, such as ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate, demonstrate that halogens on the pyrimidine ring can be readily displaced by nucleophiles like dimethylamine, sodium phenoxide, and sodium thiophenoxide to yield the corresponding substitution products. rsc.org This reactivity is general for halopyrimidines. rsc.org Multi-step syntheses of novel 5-bromo-pyrimidine derivatives often begin with a di- or tri-halopyrimidine, where sequential nucleophilic substitutions at different positions are used to build molecular complexity. nih.gov This highlights how the bromo-substituent in this compound serves as a versatile handle for introducing a wide array of functional groups, including amines, ethers, and thioethers.

Reactions Involving the Cyclopropyl Substituent

The cyclopropyl group is a unique substituent that imparts specific structural and electronic properties to the parent molecule. While often considered relatively stable, its inherent ring strain allows for unique chemical transformations not observed with other alkyl groups. The rigid structure of the cyclopropane (B1198618) ring contributes significantly to the bioactivity and target specificity of many pharmaceutical compounds by locking the molecule into a favorable conformation. credenceresearch.com

In the context of drug development, cyclopropylamines, which are related to the core structure of interest, are increasingly used in antivirals, antidepressants, and oncology drugs to enhance metabolic resistance and stability. credenceresearch.com While specific reactions involving the cyclopropyl group of this compound are not widely documented, the potential for strain-induced ring-opening reactions under certain conditions remains a possibility for further chemical exploration.

Enantioselective Synthesis of Cyclopropyl-Substituted Pyrimidines Relevant to this compound Analogues

Achieving stereocontrol in the synthesis of pharmaceutical compounds is critical. For analogs of this compound, the creation of a chiral cyclopropane ring requires specialized enantioselective methods.

Asymmetric Cyclopropanation in Pyrimidine Systems

Asymmetric cyclopropanation is a direct approach to installing a chiral cyclopropane ring onto a molecule. unibo.it Several powerful strategies have been developed to synthesize chiral cyclopropyl pyrimidine analogues.

One highly effective method is the asymmetric Michael-initiated ring-closure (MIRC). This reaction can be used to construct chiral cyclopropyl pyrimidine carbocyclic nucleoside analogues with a quaternary center, achieving yields of 76–93% and high enantiomeric excess (73–96% ee) using an organocatalyst like (DHQD)₂AQN. researchgate.net

Another prominent strategy involves transition metal catalysis. Chiral ruthenium(II)-phenyloxazoline complexes have been shown to catalyze the intermolecular cyclopropanation of N1-vinylpyrimidines with α-diazoesters. nih.gov This method is remarkably efficient, affording the desired cyclopropyl pyrimidine nucleoside analogues in good yields (71-96%) and with excellent diastereo- and enantioselectivities (>20:1 dr and 96-99% ee) in very short reaction times. nih.gov Similarly, chiral rhodium complexes can catalyze the enantioselective cyclopropanation of sulfoxonium ylides with unsaturated ketoesters to produce optically pure 1,2,3-trisubstituted cyclopropanes. organic-chemistry.org The Simmons-Smith reaction, which uses a carbenoid species, also has asymmetric variants that can be applied, often relying on chiral auxiliaries or catalysts to direct the stereochemical outcome. wiley-vch.denih.gov

| Method | Catalyst/Reagent | Substrates | Yield | Enantiomeric Excess (ee) | Diastereomeric Ratio (dr) | Reference |

| Asymmetric MIRC | (DHQD)₂AQN | α-pyrimidine substituted acrylates | 76-93% | 73-96% | N/A | researchgate.net |

| Ruthenium Catalysis | Ru(II)-phenyloxazoline complex | N1-vinylpyrimidines, α-diazoesters | 71-96% | 96-99% | 10:1 to >20:1 | nih.gov |

| Rhodium Catalysis | Chiral Rhodium Complex | β,γ-unsaturated ketoesters, sulfoxonium ylides | Good | Excellent | Excellent | organic-chemistry.org |

| Cobalt Catalysis | (OIP)CoBr₂ | Monoalkenes, gem-dichloroalkanes | Moderate-Good | >80% | N/A | nih.gov |

Chiral Pool Approaches for Stereoselective Introduction

An alternative to asymmetric catalysis is the use of the "chiral pool," which involves using readily available, inexpensive, and enantiopure natural products like sugars or amino acids as starting materials. wiley-vch.denih.gov This strategy leverages the inherent chirality of the starting material to construct complex chiral targets.

For the synthesis of cyclopropyl-containing molecules, enantiopure starting materials can be chemically transformed to create the desired cyclopropane ring while retaining the initial stereochemistry. For example, the biorenewable chiral synthon (−)-levoglucosenone has been successfully converted into enantiopure cyclopropyl esters through a base-promoted carbocyclisation of 4,5-epoxyvalerates. rsc.org This demonstrates how a complex chiral scaffold can be derived from a simple, naturally occurring chiral molecule. Similarly, chiral terpenes like (−)-isopulegol serve as versatile starting points for complex syntheses. nih.gov This approach avoids the need for developing a new asymmetric reaction, instead relying on established transformations to transfer the chirality from the starting material to the final product.

Role of 4 Bromo 6 Cyclopropylpyrimidine As a Scaffold in Medicinal Chemistry Research

Design and Synthesis of Diverse Libraries Based on the 4-Bromo-6-cyclopropylpyrimidine Scaffold

The this compound core serves as an excellent starting point for the construction of diverse compound libraries, a cornerstone of modern drug discovery. The presence of a bromine atom at the 4-position offers a reactive handle for a variety of cross-coupling reactions, enabling the introduction of a wide range of substituents and the exploration of a vast chemical space.

Strategies for Scaffold Derivatization and Chemical Space Exploration

Medicinal chemists employ several key strategies to derivatize the this compound scaffold, thereby expanding the chemical space and generating novel molecular entities. The bromine atom is particularly amenable to well-established and robust palladium-catalyzed cross-coupling reactions. These include:

Suzuki-Miyaura Coupling: This reaction allows for the introduction of a diverse array of aryl and heteroaryl moieties by reacting the bromo-scaffold with various boronic acids or esters. This strategy is instrumental in exploring the impact of different aromatic systems on biological activity.

Buchwald-Hartwig Amination: This method facilitates the formation of carbon-nitrogen bonds, enabling the introduction of a wide range of primary and secondary amines. This is a crucial strategy for modulating properties such as solubility, basicity, and hydrogen bonding potential, all of which are critical for drug-target interactions.

Sonogashira Coupling: This reaction introduces alkyne functionalities, which can serve as versatile intermediates for further transformations or as key interacting groups with biological targets.

Stille Coupling: The use of organostannanes in this coupling reaction provides another avenue for the introduction of various carbon-based substituents.

By systematically employing these synthetic strategies, researchers can generate large and diverse libraries of compounds, each with unique three-dimensional shapes and electronic properties, thereby increasing the probability of identifying molecules with desired biological activities.

Lead Generation and Optimization Leveraging the this compound Core

The process of lead generation in drug discovery involves identifying initial "hit" compounds with some level of desired biological activity, which are then optimized to improve their potency, selectivity, and pharmacokinetic properties. The this compound scaffold is highly advantageous in this process.

Once a hit compound containing this scaffold is identified, its optimization can be systematically pursued through iterative cycles of chemical synthesis and biological testing. The reactivity of the bromine atom allows for the rapid synthesis of analogues with modifications at the 4-position. This parallel synthesis approach enables a swift exploration of the structure-activity relationships around this position.

Furthermore, the cyclopropyl (B3062369) group at the 6-position provides a degree of conformational rigidity to the molecule. This can be beneficial for improving binding affinity to a biological target by reducing the entropic penalty upon binding. The influence of this group can be further explored by synthesizing analogues with different small cycloalkyl or alkyl groups at this position to probe the steric and electronic requirements of the target's binding pocket.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies provide crucial insights for rational drug design and optimization.

Influence of Substituents on Biological Activity Profiles

The biological activity of this compound derivatives can be profoundly influenced by the nature of the substituents introduced at the 4-position. By systematically varying the electronic properties (electron-donating vs. electron-withdrawing), steric bulk, and lipophilicity of these substituents, medicinal chemists can map out the key molecular features required for a desired pharmacological effect.

For instance, in the development of kinase inhibitors, a common application for pyrimidine-based scaffolds, the substituent at the 4-position often interacts with the hinge region of the ATP-binding site. The introduction of various aromatic and heteroaromatic groups via Suzuki coupling can significantly impact the binding affinity and selectivity of the inhibitor. Similarly, the incorporation of different amine functionalities through Buchwald-Hartwig amination can modulate interactions with solvent-exposed regions of the target protein and fine-tune the compound's physicochemical properties.

A hypothetical SAR study could reveal that small, electron-rich aromatic substituents at the 4-position lead to potent activity, while larger, electron-poor groups are detrimental. This information would then guide the synthesis of more focused libraries to maximize the desired biological response.

Positional Isomerism and Pharmacological Impact

Positional isomerism, the placement of substituents at different positions on the pyrimidine (B1678525) ring, can have a dramatic impact on the pharmacological properties of a molecule. While this article focuses on the this compound scaffold, it is important to consider the hypothetical impact of moving the bromo and cyclopropyl groups to other positions on the pyrimidine ring.

Emerging Biological Applications of this compound Analogues

While the full therapeutic potential of this compound analogues is still under exploration, the versatility of the pyrimidine core suggests a broad range of possible biological applications. Pyrimidine derivatives are known to exhibit a wide spectrum of pharmacological activities, and compounds derived from this specific scaffold are likely to find utility in various therapeutic areas.

Based on the known activities of other substituted pyrimidines, potential emerging applications for analogues of this compound could include:

Oncology: As inhibitors of various protein kinases that are dysregulated in cancer.

Infectious Diseases: As antimicrobial or antiviral agents, by targeting essential enzymes in pathogens.

Inflammatory Diseases: As modulators of key signaling pathways involved in inflammation.

Neurological Disorders: By targeting receptors or enzymes in the central nervous system.

The continued exploration of libraries derived from the this compound scaffold is expected to uncover novel compounds with significant therapeutic potential in these and other disease areas. The systematic approach of scaffold-based drug discovery, coupled with the synthetic tractability of this particular core, positions it as a valuable tool in the ongoing quest for new medicines.

Inhibitor Design Based on Pyrimidine and Cyclopropyl Motifs

The design of enzyme inhibitors and other bioactive molecules often leverages the distinct characteristics of the pyrimidine and cyclopropyl motifs present in the this compound scaffold. Pyrimidine and its derivatives are foundational in the development of drugs targeting a wide range of diseases, including cancer. nih.govjocpr.com Their adaptable structure allows for extensive modifications, which is crucial for optimizing pharmacological effects through structure-activity relationship (SAR) studies. rsc.org

The cyclopropyl ring, while seemingly simple, imparts significant and unique properties to a molecule. researchgate.net Its rigid, three-membered ring structure can lock a molecule into a specific conformation, which can be entropically favorable for binding to a biological target. researchgate.net Furthermore, the unique C-C bonding with enhanced pi-character can influence interactions with target proteins. researchgate.net Medicinal chemists utilize the cyclopropyl group to enhance metabolic stability, increase potency, reduce off-target effects, and improve other drug-like properties. researchgate.net The combination of the pyrimidine core, known for its role in targeting enzymes like kinases, with the property-enhancing cyclopropyl group makes this scaffold a promising starting point for inhibitor design. nih.govresearchgate.net

The table below summarizes the key contributions of each motif to inhibitor design.

| Motif | Role in Inhibitor Design | Key Advantages |

| Pyrimidine Core | Acts as a central scaffold for building diverse molecular architectures. Frequently mimics nucleobases to interact with ATP-binding sites in kinases. nih.gov | Versatile for chemical modification; established presence in numerous approved drugs; acts as a hydrogen bond acceptor/donor. rsc.org |

| Cyclopropyl Group | Modulates physicochemical and pharmacological properties. researchgate.net Can act as a conformationally restricted isostere for other groups. drughunter.com | Enhances potency and metabolic stability; improves membrane permeability; provides conformational rigidity to optimize target binding. researchgate.net |

| Bromo-substituent | Serves as a key reactive site for synthetic elaboration, enabling the creation of compound libraries for screening. | Facilitates cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a wide variety of substituents. |

Exploration in Target-Specific Modulators

The this compound scaffold is an attractive starting point for developing modulators of specific biological targets. While literature specifically detailing the direct use of this compound is focused on its availability as a chemical building block, the utility of the core cyclopropyl-pyrimidine structure is evident in the development of potent and selective inhibitors for various enzymes, particularly protein kinases. cymitquimica.com

For instance, research into related pyrimidine structures has demonstrated their potential. A series of 5-bromo-pyrimidine derivatives were synthesized and evaluated as inhibitors of Bcr/Abl tyrosine kinase, an important target in chronic myeloid leukemia. nih.gov Several compounds from this series showed potent inhibitory activity. nih.gov

In another example, the optimization of 3-cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines led to the development of a chemical probe for Casein Kinase 2α (CSNK2A), a kinase implicated in viral replication and cancer. acs.org The cyclopropylamino group in these analogs was found to be a crucial part of the hinge-binding motif, and modifications to this group significantly impacted potency against CSNK2A. acs.org These examples highlight how the cyclopropyl-pyrimidine core, which is central to the this compound structure, serves as an effective framework for designing target-specific modulators.

The following table presents examples of target-specific modulators developed from related cyclopropyl-pyrimidine scaffolds, demonstrating the therapeutic potential of this structural class.

| Compound Class | Biological Target | Reported Activity |

| 5-Bromo-pyrimidine derivatives | Bcr/Abl Tyrosine Kinase | Potent inhibition, suggesting potential as anticancer agents. nih.gov |

| 3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidines | Casein Kinase 2α (CSNK2A) | Potent and selective inhibition; demonstrated antiviral activity in vitro. acs.org |

| Pyrimidine derivatives | Thymidylate Synthase | Identified as potent inhibitors with potential as anti-colorectal cancer agents. jocpr.com |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.